3-[(3-Aminophenyl)disulfanyl]aniline 3-[(3-Aminophenyl)disulfanyl]aniline
Brand Name: Vulcanchem
CAS No.: 40897-41-4
VCID: VC21073969
InChI: InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
SMILES: C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N
Molecular Formula: C12H12N2S2
Molecular Weight: 248.4 g/mol

3-[(3-Aminophenyl)disulfanyl]aniline

CAS No.: 40897-41-4

Cat. No.: VC21073969

Molecular Formula: C12H12N2S2

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Aminophenyl)disulfanyl]aniline - 40897-41-4

Specification

CAS No. 40897-41-4
Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
IUPAC Name 3-[(3-aminophenyl)disulfanyl]aniline
Standard InChI InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
Standard InChI Key HZCSIYBMJICNFY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N
Canonical SMILES C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N

Introduction

Chemical Identity and Structure

3-[(3-Aminophenyl)disulfanyl]aniline is an organic compound characterized by two 3-aminophenyl groups connected by a disulfide bond. This structural arrangement provides unique chemical reactivity that has been exploited in various synthetic applications.

Basic Information

Table 1 summarizes the key identification data for 3-[(3-Aminophenyl)disulfanyl]aniline:

ParameterValue
CAS Number40897-41-4
Molecular FormulaC₁₂H₁₂N₂S₂
Molecular Weight248.37 g/mol
IUPAC Name3-[(3-aminophenyl)disulfanyl]aniline
InChIInChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
InChI KeyHZCSIYBMJICNFY-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N

The structure consists of two 3-aminophenyl moieties connected by a disulfide (S-S) bond, with the amino groups positioned meta to the disulfide linkage .

Physical and Chemical Properties

The physicochemical characteristics of 3-[(3-Aminophenyl)disulfanyl]aniline are outlined in Table 2:

PropertyValue
Physical StateSolid (powder)
ColorNot reported
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
LogP4.81280
XLogP33
Polar Surface Area (PSA)102.64000
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass248.04419 Da

The compound possesses moderate lipophilicity as indicated by its LogP value, making it somewhat soluble in organic solvents. The presence of amino groups provides hydrogen bond donor capabilities, while the nitrogen atoms and disulfide bond serve as hydrogen bond acceptors .

Synthesis Methods

Related Synthesis Pathways

For the positional isomer bis(2-aminophenyl) disulfide, synthesis has been documented in the context of preparing benzothiazole derivatives. This suggests similar methods might be applicable for the meta-substituted analog .

A general approach for aromatic disulfides includes:

  • Preparation of the corresponding thiol (3-aminothiophenol)

  • Controlled oxidation to form the disulfide bond

  • Purification to obtain the final product

Chemical Reactivity

Disulfide Bond Reactivity

The disulfide bond in 3-[(3-Aminophenyl)disulfanyl]aniline demonstrates characteristic reactivity that has been exploited in various transformations. The S-S bond can be cleaved by:

  • Free radical reagents

  • Metal catalysts

  • Nucleophilic reagents

  • Reducing agents

  • Thiol-disulfide exchange reactions

  • Disulfide-metal sulfide dynamic interchange reactions

This reactivity makes the compound valuable as a precursor in organic synthesis, particularly for the preparation of heterocyclic compounds.

Reductive Cyclization Reactions

For the positional isomer bis(2-aminophenyl) disulfide, reactions with CO₂ in the presence of BH₃NH₃ as a reductant have been reported to yield 2-unsubstituted benzothiazole derivatives. The mechanism involves BH₃NH₃ serving multiple roles:

  • Reducing CO₂

  • Cleaving the S-S bond efficiently

  • Activating the N-H bond of the amino group

Table 3: Reaction conditions for reductive cyclization of bis(2-aminophenyl) disulfide

ParameterOptimal Value
ReductantBH₃NH₃ (2.5 equiv.)
CO₂ Pressure1 MPa
SolventNMP (N-methylpyrrolidone)
Temperature120°C
Reaction Time24 h
Yield93%

While this reaction has been specifically documented for the ortho-substituted analog, the meta-substituted 3-[(3-Aminophenyl)disulfanyl]aniline might exhibit similar reactivity patterns, albeit potentially leading to different heterocyclic products due to the different position of the amino group .

Amino Group Reactivity

The amino groups in 3-[(3-Aminophenyl)disulfanyl]aniline can participate in various reactions typical of aromatic amines, including:

  • Formation of Schiff bases

  • Amide formation

  • Diazonium salt formation

  • Nucleophilic substitution reactions

Research has reported the synthesis of Schiff base derivatives of bis(aminophenyl)disulfide with p-vanillin that exhibit antimicrobial properties, suggesting similar chemistry could be applied to 3-[(3-Aminophenyl)disulfanyl]aniline .

Applications in Organic Synthesis

Functionalization Reactions

The presence of amino groups and the disulfide bond allows for selective functionalization of 3-[(3-Aminophenyl)disulfanyl]aniline. The amino groups can be transformed through:

  • N-formylation or N-acylation reactions

  • Conversion to isocyanates

  • Formation of amides

Biological and Pharmaceutical Applications

SupplierProduct CodePackage SizePurityPrice (if available)
Sigma-AldrichCOM4900215331 gNot specified$156.00
Combi-BlocksSH-61411 gNot specifiedNot specified
SRD PharmaA00009868100 mg, 250 mg, 500 mg, 1 gNot specifiedNot specified

The compound is typically supplied as a solid/powder .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 3-[(3-Aminophenyl)disulfanyl]aniline exist, differing in the position of the amino groups or the nature of the linking group between the aromatic rings.

Table 5: Comparison of 3-[(3-Aminophenyl)disulfanyl]aniline with structural analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3-[(3-Aminophenyl)disulfanyl]aniline40897-41-4C₁₂H₁₂N₂S₂248.37Reference compound
3-[(3-Aminophenyl)methylsulfanylmethyl]anilineNot providedC₁₄H₁₆N₂S244.36Contains -CH₂-S-CH₂- instead of -S-S- linkage
3-(3-Amino-phenyl-sulfon-yl)aniline599-61-1C₁₂H₁₂N₂O₂S248.30Contains -SO₂- instead of -S-S- linkage
4-[(4-Aminophenyl)disulfanyl]anilineNot providedC₁₂H₁₂N₂S₂248.37Amino groups in para position
Bis(2-aminophenyl) disulfideNot providedC₁₂H₁₂N₂S₂248.37Amino groups in ortho position

The different positioning of functional groups affects the reactivity and potential applications of these compounds .

Reactivity Comparison

The position of the amino groups relative to the disulfide bond significantly influences the reactivity patterns of these compounds:

  • Ortho-substituted disulfides (bis(2-aminophenyl) disulfide) can undergo intramolecular cyclization to form benzothiazoles

  • Meta-substituted disulfides (3-[(3-Aminophenyl)disulfanyl]aniline) likely exhibit different cyclization patterns

  • Para-substituted disulfides may demonstrate altered reactivity due to electronic effects

The ortho-amino derivatives have been more extensively studied in the context of heterocyclic synthesis, particularly for benzothiazole formation .

Future Research Directions

Synthetic Applications

Further exploration of 3-[(3-Aminophenyl)disulfanyl]aniline in organic synthesis could focus on:

  • Development of novel heterocyclic scaffolds

  • Investigation of selective functionalization strategies

  • Application in cross-coupling reactions

  • Exploration of asymmetric transformations

Medicinal Chemistry

The potential of 3-[(3-Aminophenyl)disulfanyl]aniline derivatives in medicinal chemistry warrants further investigation:

  • Synthesis of additional Schiff base derivatives for antimicrobial screening

  • Development of redox-responsive drug conjugates

  • Exploration of structure-activity relationships for biological applications

  • Application in targeted drug delivery systems

Material Science

The disulfide functionality offers opportunities in material science:

  • Development of redox-responsive polymers

  • Creation of self-healing materials

  • Application in surface modification

  • Incorporation into stimuli-responsive materials

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